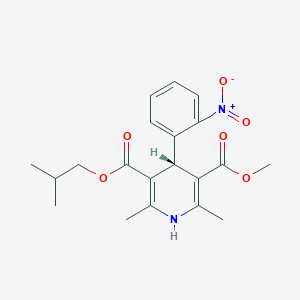

(R)-Nisoldipine

描述

Structure

3D Structure

属性

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103573-36-0 | |

| Record name | Nisoldipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103573360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NISOLDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36N345QEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Enantioselective Research of R Nisoldipine

Enantiomeric Separation and Analysis Techniques for (R)-Nisoldipine

Chiral Chromatography (HPLC, GC, SFC) for Enantiomer Resolution

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), is widely employed for the separation and analysis of enantiomers. These techniques utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation.

Chiral HPLC has been successfully applied for the enantioselective analysis of Nisoldipine (B1678946) in various matrices, including human plasma. Methods combining chiral HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for the quantitative determination of Nisoldipine enantiomers in human plasma samples. researchgate.netnih.gov Such methods often involve resolving the enantiomers on a chiral column, such as a Chiralcel OD-H column, using specific mobile phases like hexane-ethanol mixtures. researchgate.net The separated enantiomers can then be collected and analyzed by GC with mass-selective detection. researchgate.net

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, offering advantages such as faster separation times and reduced solvent consumption compared to HPLC. Comparative studies on the chiral separation of calcium channel antagonists, including Nisoldipine, using SFC and HPLC on immobilized chiral stationary phases have been conducted. researchgate.net Columns like Chiralpak IG and Chiralpak ID have been utilized, with various mobile phases employed in both techniques. researchgate.net Research has indicated that SFC can be a better technique than HPLC for some chiral separations due to quicker separation and good separation power. researchgate.net

Data from a comparative study on the chiral separation of Nisoldipine using HPLC and SFC on Chiralpak IG and Chiralpak ID columns is summarized below, illustrating the range of retention, separation, and resolution factors observed. researchgate.net

| Technique | Chiral Stationary Phase | Retention Factor Range | Separation Factor Range | Resolution Factor Range |

| HPLC | Chiralpak IG/ID | 1.03–2.42 | 1.12–1.35 | 0.49–2.46 |

| SFC | Chiralpak IG/ID | 1.36–7.30 | 1.09–1.72 | 1.16–3.47 |

While GC is mentioned as a technique for chiral analysis and can be coupled with HPLC for Nisoldipine enantiomer determination researchgate.netnih.gov, specific details regarding the direct chiral separation of Nisoldipine enantiomers solely by GC in the provided search results are limited. However, chiral stationary phases for GC, such as derivatized amino acid esters, are known to be used for separating various enantiomers. iapc-obp.com

Capillary Electrophoresis for Enantiomeric Separation

Capillary Electrophoresis (CE) is a versatile technique that has also been applied to the enantioseparation of Nisoldipine, particularly its related compound m-nisoldipine (B53548). CE offers high separation efficiency and requires minimal sample volumes. Chiral selectors are added to the background electrolyte to induce differential migration rates between enantiomers.

Cyclodextrins, especially substituted beta-cyclodextrins, have proven effective as chiral selectors for the enantioseparation of neutral dihydropyridines like m-nisoldipine in CE. nih.govresearchgate.net Studies have shown that anionic cyclodextrins, such as sulfobutyl ether-beta-cyclodextrin (SBE-beta-CD), are effective chiral selectors for the enantioseparation of neutral m-nisoldipine. nih.govresearchgate.net The degree of substitution of the cyclodextrin (B1172386) can influence the enantioresolution, with higher degrees of substitution sometimes leading to better separation. nih.govresearchgate.net Carboxymethyl-beta-cyclodextrin (B2629365) has also been explored as a chiral selector for m-nisoldipine enantioseparation in CE. nih.govresearchgate.net

Research comparing different beta-cyclodextrins for the enantioseparation of m-nisoldipine by CE concluded that SBE-beta-CD was a better chiral selector than carboxymethyl-beta-CD. nih.govresearchgate.net Furthermore, an SBE-beta-CD derivative with a higher degree of substitution (7.0) provided better enantioresolution compared to one with a lower degree of substitution (4.0). nih.govresearchgate.net

Advanced Synthetic and Derivatization Studies of R Nisoldipine

Exploration of Novel Hantzsch Dihydropyridine (B1217469) Synthesis Variations

The Hantzsch dihydropyridine synthesis is a cornerstone reaction for constructing the dihydropyridine core. However, the classical method typically leads to symmetrical products or racemic mixtures when applied to unsymmetrical systems like Nisoldipine (B1678946). Variations of the Hantzsch reaction, including the Knoevenagel-Fries modification, have been employed for the synthesis of intermediates leading to unsymmetrical dihydropyridines. google.com The reversible nature of the initial steps in the Hantzsch synthesis can lead to the formation of symmetrical by-products, even when aiming for unsymmetrical compounds. google.com For example, studies have observed the formation of symmetrical diesters as contaminants in the synthesis of unsymmetrical dihydropyridines. google.com

Research continues to explore novel catalysts, reaction conditions, and multicomponent approaches to improve the efficiency and stereoselectivity of Hantzsch-type reactions for the synthesis of dihydropyridine derivatives. Recent work highlights the development of green and catalyst-free multicomponent reactions for synthesizing dihydropyridines, including approaches that can be extended to pharmaceutical compounds like Nisoldipine. acs.org While these methods demonstrate efficient access to the dihydropyridine scaffold, achieving high enantioselectivity for specific enantiomers like (R)-Nisoldipine often requires further synthetic innovation or resolution techniques.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis strategies have emerged as powerful tools for obtaining enantiomerically pure compounds, including chiral dihydropyridines. nih.govresearchgate.net These approaches combine chemical reactions with enzymatic transformations that exhibit high chemo-, regio-, and stereoselectivity. Hydrolytic enzymes, such as lipases and esterases, have been successfully applied for the asymmetrisation or kinetic resolution of various 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

For instance, a chemoenzymatic approach has been reported for the efficient synthesis of an enantiomerically pure (4R)-4-[2-(difluoromethoxy)phenyl] substituted 1,4-dihydropyridine-3,5-dicarboxylate. researchgate.net A key step in this synthesis involved a highly stereoselective Candida rugosa lipase (B570770) (CRL)-mediated asymmetrisation of a prochiral diester intermediate. researchgate.net This demonstrates the potential of lipase-catalyzed reactions to introduce chirality into the dihydropyridine core with high enantiomeric excess. The enantioselectivity of such enzymatic reactions can be influenced by factors such as the solvent used. researchgate.net Applying similar chemo-enzymatic methodologies to Nisoldipine precursors could provide a viable route to access this compound in high enantiomeric purity, avoiding the need for classical resolution of the racemate.

Multi-Component Reactions for this compound Analogues

Multicomponent reactions (MCRs) are attractive synthetic strategies due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comrsc.orgresearchgate.net These reactions involve the condensation of three or more starting materials to form a product that incorporates structural features from each reactant. MCRs are increasingly utilized in the synthesis of heterocyclic scaffolds, including dihydropyridines and their analogues. acs.orgtandfonline.comresearchgate.net

The Hantzsch reaction itself can be considered a type of multicomponent reaction. biointerfaceresearch.com Recent research has focused on developing novel MCRs for the synthesis of 1,4-dihydropyridine derivatives under various conditions, including solvent-free and environmentally benign protocols. acs.orgtandfonline.comresearchgate.net These methods offer efficient pathways for the concise synthesis of biologically interesting scaffolds. acs.org While many MCRs for dihydropyridines yield racemic mixtures, the development of asymmetric MCRs or the integration of MCRs with subsequent chiral resolution or stereoselective transformations are active areas of research that could be applied to the synthesis of enantioenriched or enantiopure Nisoldipine analogues. The versatility of MCRs allows for the facile introduction of different substituents, enabling the rapid generation of diverse libraries of Nisoldipine analogues for structure-activity relationship studies.

Rational Design of Modified this compound Scaffolds

The 1,4-dihydropyridine nucleus is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for designing compounds with a wide range of biological activities. nih.govfrontiersin.orgnih.gov Rational design of modified this compound scaffolds involves systematically altering the substituents on the dihydropyridine core to modulate pharmacological properties, improve pharmacokinetic profiles, or explore new therapeutic applications.

Modifications can be made at various positions of the dihydropyridine ring, including the substituents at the 2, 6, 3, 5, and 4 positions, as well as the nitrogen atom at position 1. biointerfaceresearch.com For this compound, which features methyl groups at the 2 and 6 positions, an isobutyl ester at the 3 or 5 position, a methyl ester at the other ester position, and a 2-nitrophenyl group at the 4 position, modifications could involve:

Alterations to the ester groups: Varying the ester functionalities at the 3 and 5 positions can significantly impact solubility, metabolism, and interaction with calcium channels.

Modification of the aryl ring: Substituting or modifying the 2-nitrophenyl group at the 4 position can influence potency, selectivity, and metabolic stability. Studies on other dihydropyridine analogues have shown that the electronic effect and position of substituents on the aryl ring can impact activity. acs.org

Changes to the alkyl groups at positions 2 and 6: While typically methyl groups in Nisoldipine, modifying these positions can also affect the compound's properties.

N-substitution: Although the nitrogen in Nisoldipine is typically unsubstituted (NH), N-substitution is a strategy used in some dihydropyridine derivatives to alter their properties.

Rational design is often guided by computational studies, structure-activity relationships (SAR) derived from synthesized analogues, and insights into the interaction of dihydropyridines with their biological targets, such as L-type calcium channels. nih.gov The goal is to design modified scaffolds that retain or enhance the desired activity while potentially improving other properties like bioavailability, metabolic stability, and reducing off-target effects. For example, studies on other dihydropyridine analogues have explored the impact of alkyl chain length and other structural variations on antihypertensive activity. biointerfaceresearch.comresearchgate.net The dihydropyridine scaffold has also been explored for activities beyond calcium channel blockade, such as antimicrobial effects, suggesting the potential for designing this compound analogues with novel therapeutic applications. frontiersin.org

Molecular and Cellular Pharmacological Mechanisms of R Nisoldipine

Interaction with Voltage-Gated L-Type Calcium Channels

Voltage-gated L-type calcium channels (CaV1.2) are the primary targets of dihydropyridine (B1217469) calcium channel blockers like Nisoldipine (B1678946). researchgate.netjci.org These channels play a critical role in the excitation-contraction coupling in cardiac muscle and the regulation of tone in vascular smooth muscle. hmdb.ca

Binding Site Characterization (e.g., Dihydropyridine Receptor)

Dihydropyridines, including Nisoldipine, bind to a specific receptor site on the α1 subunit of the L-type calcium channel. researchgate.netoup.com This binding site is distinct from those of other classes of calcium channel blockers, such as phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). researchgate.netoup.com The dihydropyridine binding site has been localized to specific segments of the α1 subunit, involving regions within repeats III and IV. researchgate.net Studies using fluorescently labeled dihydropyridines have demonstrated specific binding to vascular muscle cells' calcium channels, which can be displaced by unlabeled dihydropyridines or Nisoldipine. ahajournals.org The affinity of dihydropyridines for this site can be influenced by the membrane potential of the cell. ahajournals.orgfrontiersin.org

Modulation of Channel States (Resting, Open, Inactivated)

The interaction of dihydropyridines with L-type calcium channels is state-dependent, meaning their affinity for the channel is influenced by the channel's conformational state. frontiersin.orgthoracickey.comccjm.org L-type calcium channels exist in several states, including resting (closed but available for opening), open (conducting ions), and inactivated (closed and unavailable for opening). frontiersin.orgthoracickey.comccjm.org Most 1,4-dihydropyridines, including Nisoldipine, preferentially bind to and stabilize the inactivated state of the channel. frontiersin.orgthoracickey.comnih.govdrugbank.com This preferential binding to the inactivated state is more pronounced under depolarized membrane potentials, which favor the inactivated state. frontiersin.orgthoracickey.com This voltage-dependent interaction contributes to the vascular selectivity of dihydropyridines, as vascular smooth muscle cells generally have a more depolarized membrane potential compared to cardiac myocytes. thoracickey.com Studies have shown that Nisoldipine can exhibit open channel block, although its primary mechanism involves high-affinity binding to the inactivated state. ahajournals.org Nisoldipine has also been shown to slow the recovery from inactivation of calcium channel current after depolarizing pulses. ahajournals.org

Differential Effects on Calcium Channel Isoforms (e.g., α1C-a vs. α1C-b)

The α1 subunit of the L-type calcium channel (CaV1.2) exists in different splice variants, including the cardiac isoform (α1C-a) and the vascular isoform (α1C-b). hmdb.canih.gov These isoforms exhibit different sensitivities to various calcium channel blockers, which may contribute to the tissue selectivity observed with these drugs. frontiersin.orgnih.gov Research using cells expressing recombinant α1C-a and α1C-b subunits has shown that neutral dihydropyridines, such as Nisoldipine, are more potent inhibitors of the α1C-b subunit (vascular isoform) compared to the α1C-a subunit (cardiac isoform). frontiersin.orgnih.gov This differential potency is more pronounced at more negative holding potentials. nih.gov Binding experiments using a radioligand like [³H]-(+)-PN 200-110 have corroborated these findings, indicating a higher affinity of neutral dihydropyridines for the α1C-b subunit. nih.gov These results highlight that the selectivity of calcium channel blockers like Nisoldipine is not solely due to differences in membrane potential but also involves distinct interactions with calcium channel isoforms. nih.gov

Comparative Receptor Binding Studies of (R)-Nisoldipine and its Enantiomers

Exploration of Non-Calcium Channel Related Receptor Interactions

While the primary mechanism of this compound, as part of the Nisoldipine racemate, is its interaction with L-type calcium channels, some studies have explored potential interactions with other receptor systems.

Adenosine (B11128) Receptor (e.g., A2B) Binding and Modulation

Emerging research suggests that dihydropyridine calcium channel blockers, including Nisoldipine, may interact with adenosine receptors. researchgate.net Specifically, studies have identified Nisoldipine as a compound with binding affinity for the adenosine A2B receptor (A2BR). researchgate.net The A2B receptor is a G protein-coupled receptor that plays roles in various physiological processes, including fluid secretion in the intestine and modulation of immune responses. researchgate.netnih.govdrugbank.comnih.gov Research screening compound libraries for A2BR binding identified Nisoldipine as an inhibitor of this receptor, with a reported Ki value of approximately 1.40 ± 0.46 µM. researchgate.net This interaction was demonstrated through competition displacement experiments using a radioligand. researchgate.net Further studies indicated that Nisoldipine, similar to nifedipine, could inhibit adenosine-induced calcium mobilization and cAMP accumulation in cell lines expressing the A2B receptor. researchgate.net These findings suggest that beyond their well-established effects on calcium channels, dihydropyridines like Nisoldipine may also modulate the activity of adenosine A2B receptors, potentially contributing to some of their pharmacological effects or presenting opportunities for repurposing. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Nisoldipine | 4499 |

| This compound | 28248400 |

| (S)-Nisoldipine | Not explicitly found in search results, but is the enantiomer of 28248400 |

| Adenosine A2B Receptor | 135242184 (Ligand: Etrumadenant, an A2B antagonist) nih.gov; 60961 (Adenosine) drugbank.com |

| (+)-PN 200-110 | 68767 |

| Nifedipine | 4485 |

| Verapamil | 2521 |

| Diltiazem | 3035 |

| Isradipine | 3808 |

| Amlodipine | 2162 |

| Nitrendipine | 4511 |

| Nilvadipine | 4486 |

| Adenosine | 60961 |

| Etrumadenant | 135242184 |

Data Tables

Other Investigational Drug-Target Interactions

Beyond its primary interaction with L-type calcium channels, investigational studies have explored other potential drug-target interactions of nisoldipine (often studied as the racemate). For instance, studies have indicated that nisoldipine can inhibit the metabolism of other drugs, such as ivacaftor (B1684365), by interacting with cytochrome P450 enzymes, specifically CYP3A4. frontiersin.orgnih.gov This suggests a potential for drug-drug interactions where nisoldipine might influence the plasma concentrations of co-administered medications metabolized by this pathway. wikipedia.orgdrugs.com

Furthermore, research has explored the effects of nisoldipine on other cellular processes. One study indicated that nisoldipine inhibited influenza A virus infection by interfering with the virus internalization process, specifically suggesting an effect on clathrin-mediated endocytosis. semanticscholar.orgnih.gov This was linked to a reduction in cellular calcium uptake. nih.gov

Mechanistic Studies in Isolated Tissue and Cellular Systems

Mechanistic studies using isolated tissues and cellular systems have provided valuable insights into the specific effects of nisoldipine at the cellular level, particularly concerning muscle contractility and electrical activity.

Effects on Vascular Smooth Muscle Contractility (in vitro)

In vitro studies consistently demonstrate that nisoldipine has a potent inhibitory effect on vascular smooth muscle contractility. This effect is attributed to its ability to block calcium influx through L-type calcium channels, which are crucial for smooth muscle contraction. drugs.compatsnap.comdrugbank.com Studies on isolated vascular preparations, such as rabbit coronary arteries and rat aorta, have shown that nisoldipine inhibits contractions induced by depolarizing agents like high potassium concentrations and vasoconstrictors like acetylcholine. nih.govresearchgate.net

Research has indicated that nisoldipine is significantly more potent in inhibiting vascular smooth muscle contraction compared to its effects on cardiac muscle drugs.comfda.govcore.ac.uk. For example, studies on human isolated coronary arteries and internal mammary arteries have shown marked vasoselectivity for nisoldipine frontiersin.org.

Data from in vitro studies on rabbit coronary arteries illustrate the inhibitory potency of nisoldipine on contractions induced by different stimuli:

| Stimulus | Response | IC50 (M) |

| 128 mM K+ | Phasic | 4 x 10-8 |

| 128 mM K+ | Tonic | 1 x 10-13 |

| Acetylcholine (10-5 M) | Tonic | 3 x 10-10 |

These findings highlight the exquisite sensitivity of vascular smooth muscle tonic contraction to inhibition by nisoldipine in vitro nih.gov. The drug's inhibitory action on voltage-dependent calcium influx, particularly when channels are activated by depolarization, is considered a key mechanism nih.gov.

Cardiac Muscle Electrophysiological and Contractile Studies (in vitro)

In vitro studies have also examined the effects of nisoldipine on cardiac muscle. While nisoldipine is known for its vascular selectivity, it can exert negative inotropic (affecting contractility) and, to a lesser extent, chronotropic (affecting heart rate) and dromotropic (affecting conduction) effects at higher concentrations in isolated cardiac preparations drugs.compatsnap.comeur.nl.

Studies on isolated heart muscle preparations have shown that nisoldipine can depress atrioventricular conduction and reduce the force of contraction eur.nl. However, the potency of nisoldipine in inhibiting cardiac muscle contraction is considerably lower than its potency in inhibiting vascular smooth muscle contraction drugs.comfda.govcore.ac.uk. This differential potency contributes to its vascular selectivity in vivo.

Electrophysiological studies in isolated cardiac cells or tissues have explored the effects of nisoldipine on ion channels. Nisoldipine, as a dihydropyridine, primarily targets L-type calcium channels, which play a role in the plateau phase of the cardiac action potential and excitation-contraction coupling cardiolatina.com. While its main effect is on calcium influx, some studies have also investigated potential interactions with other ion channels, although the clinical significance of these interactions for this compound specifically may be less pronounced compared to its L-type calcium channel blockade. Studies have also investigated the effects of nisoldipine on electrophysiological parameters in the presence of beta-blockers, finding no significant alteration of conduction time of the AV node nih.gov.

Structure Activity Relationship Sar of R Nisoldipine Analogues

Impact of Substituent Modifications on Calcium Channel Affinity and Selectivity

Modifications to the core 1,4-dihydropyridine (B1200194) structure of nisoldipine (B1678946) can significantly influence its affinity and selectivity for calcium channels. The substituents at the C3 and C5 ester positions, the C4 phenyl ring, and the C2 and C6 positions of the dihydropyridine (B1217469) ring are particularly important nih.govresearchgate.net.

C3 and C5 Ester Groups: The nature of the ester groups at the C3 and C5 positions is critical for activity. Studies on dihydropyridine derivatives have shown that these ester groups are among the most effective substituents influencing receptor binding activity researchgate.net. Unsymmetrical ester substitutions, as seen in nisoldipine (with a methyl ester at C3 and an isobutyl ester at C5), contribute to the specific interaction with the calcium channel receptor site nih.govnih.gov.

C4 Phenyl Ring: The presence of an aryl group, typically a substituted phenyl ring, at the C4 position is a basic requirement for optimal activity in 1,4-dihydropyridines researchgate.net. The type and position of substituents on this phenyl ring, such as the nitro group at the ortho position in nisoldipine, significantly affect receptor binding affinity nih.govresearchgate.net. Electron-withdrawing groups on the phenyl ring at position 4 can influence receptor-binding activity researchgate.net. A series of nisoldipine-related compounds with different substituents on the phenyl ring showed a parallel dependence of pharmacologic activity and radioligand binding activity on the phenyl ring substituent nih.gov.

C2 and C6 Alkyl Groups: Methyl groups at the C2 and C6 positions of the dihydropyridine ring are common in potent dihydropyridine calcium channel blockers, including nisoldipine nih.gov.

Modifications to these positions can alter the electronic and steric properties of the molecule, affecting its ability to bind to the calcium channel and influencing selectivity towards different channel subtypes or states. While nisoldipine primarily targets L-type calcium channels, structural modifications can potentially lead to altered selectivity. researchgate.netdrugbank.com

Stereochemical Influence on Pharmacological Activity and Receptor Interaction

The stereochemistry at the chiral center at the C4 position of the dihydropyridine ring in nisoldipine is a crucial determinant of its pharmacological activity and interaction with the calcium channel receptor researchgate.netwikipedia.org. Dihydropyridines with a chiral center at C4 exist as a pair of enantiomers, typically designated (R) and (S). These enantiomers can exhibit significant differences in potency, efficacy, and even mechanism of action (agonist vs. antagonist) at calcium channels nih.gov.

For dihydropyridine calcium channel blockers, including derivatives related to nisoldipine, the stereochemical configuration at C4 has a profound impact on binding affinity to the L-type calcium channel nih.gov. Studies comparing enantiomers of dihydropyridine derivatives have shown stereoselective binding to [³H]nitrendipine binding sites, which are associated with calcium channels nih.gov. While specific comparative data for (R)- and (S)-nisoldipine binding affinity to the calcium channel were not extensively detailed in the search results, the general principle of stereoselectivity in dihydropyridine-calcium channel interactions is well-established researchgate.netnih.govnih.gov. The (R)-enantiomer of some dihydropyridines can have different pharmacological profiles compared to the (S)-enantiomer or the racemate nih.gov. For example, in some cases, one enantiomer is significantly more potent than the other nih.gov.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to series of 1,4-dihydropyridines to establish mathematical relationships between molecular descriptors and biological activity, such as calcium channel blocking potency nih.govdergipark.org.trjocpr.comresearchgate.netijnrd.org. These models aim to identify the key physicochemical and structural features that govern the activity of these compounds.

For dihydropyridines, QSAR analysis has indicated that properties like lipophilicity (e.g., clogP) can correlate with antihypertensive activity nih.gov. Other descriptors related to the electronic properties of the substituents on the phenyl ring and the conformation of the dihydropyridine ring have also been found to be important in QSAR models for calcium channel blocking activity nih.govjocpr.comresearchgate.net.

Conformational Analysis and Molecular Docking Studies

Conformational analysis and molecular docking studies provide insights into the preferred three-dimensional structure of (R)-nisoldipine and its analogues and how they interact with the calcium channel at the molecular level dergipark.org.trresearchgate.netresearchgate.netresearchgate.netacs.org. The 1,4-dihydropyridine ring is not planar and can adopt different thuyền-like conformations nih.gov. The puckering of this ring is influenced by the substituents, particularly the C4 phenyl ring nih.gov.

Molecular docking studies involve computationally simulating the binding of a ligand (like this compound) to a target protein (the calcium channel) to predict the binding pose and estimate the binding affinity dergipark.org.trresearchgate.netresearchgate.netresearchgate.netacs.org. These studies can help to elucidate the key interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-pi stacking) between the compound and the amino acid residues in the binding site of the calcium channel dergipark.org.trresearchgate.net.

Docking studies on dihydropyridine calcium channel blockers have been performed to understand their interaction with the L-type calcium channel dergipark.org.trresearchgate.net. These studies can complement QSAR analysis by providing a structural context for the observed SAR researchgate.net. For example, docking can reveal how different substituents on nisoldipine analogues might fit into or interact with specific pockets or residues within the calcium channel binding site, explaining their impact on affinity and selectivity dergipark.org.trresearchgate.net. While specific docking studies solely focused on this compound binding to the calcium channel were not prominently found, general studies on dihydropyridines and their interactions with calcium channels provide a relevant framework dergipark.org.trresearchgate.net. Some studies have also used molecular docking to investigate the interaction of nisoldipine with other proteins like human serum albumin researchgate.netacs.org.

Preclinical Metabolism and Biotransformation Research of R Nisoldipine

Identification of Metabolic Pathways in Preclinical Models (e.g., animal liver microsomes, isolated cells)

Studies employing animal liver microsomes and isolated cells have identified key metabolic pathways for nisoldipine (B1678946) enantiomers. In rat liver microsomes (RLM), the metabolism of m-nisoldipine (B53548) enantiomers, which include (R)- and (+)-m-nisoldipine, involves dehydrogenation, oxidation, and ester hydrolysis. nih.gov Species differences in nisoldipine oxidation activities have been investigated using small intestinal microsomes from various animals, including rats, guinea pigs, dogs, and monkeys, in addition to humans. jst.go.jp The formation of metabolites like BAY o 3199 and BAY r 9425 has been used to estimate oxidation activities in these models. jst.go.jp Isolated rat hepatocytes have also been utilized to study the metabolism of dihydropyridine (B1217469) analogues, revealing extensive metabolism via oxidative pathways and O-glucuronidation. researchgate.net

Characterization of Key Metabolites and Their Formation Pathways

Nisoldipine is known to be highly metabolized, with several major urinary metabolites identified. drugbank.comdrugs.com The primary biotransformation pathway appears to be the hydroxylation of the isobutyl ester. drugbank.comdrugs.com A hydroxylated derivative of the side chain has been observed in plasma at concentrations similar to the parent compound and is considered to be an active metabolite, albeit with significantly less activity than the parent compound. drugbank.comdrugs.com Preclinical studies using techniques like ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry have been used to detect and identify metabolites of m-nisoldipine enantiomers, revealing pathways including dehydrogenation, oxidation, and ester hydrolysis. nih.gov The formation of specific metabolites such as BAY o 3199 and BAY r 9425 has been characterized in studies investigating species differences in oxidation activities in intestinal and liver microsomes. jst.go.jp

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in (R)-Nisoldipine Metabolism (in vitro/preclinical)

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of nisoldipine. drugbank.comdrugs.com Specifically, CYP3A4 is reported to be involved in the formation of BAY o 3199 from nisoldipine, consistent with the dehydrogenation of other dihydropyridines. jst.go.jpresearchgate.net In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have indicated that CYP3A4 might play a major role in the metabolism of m-nisoldipine. researchgate.net While the specific isoenzyme system responsible for all of nisoldipine's metabolism hasn't always been definitively identified in all early studies, other dihydropyridines are known to be metabolized by CYP3A4. drugbank.com Studies in rat liver microsomes also suggest that CYP3A might primarily metabolize m-nisoldipine. nih.gov The contribution of CYP3A4 to the metabolism of compounds has been assessed in vitro using human liver microsomes and selective inhibitors. acs.org

Enantioselective Metabolism Studies in Preclinical Systems

Enantioselective metabolism has been observed for nisoldipine. After oral administration, the concentration of (+)-nisoldipine, which is the active enantiomer, is approximately six times higher than that of the inactive (-)-nisoldipine enantiomer. drugs.com This suggests a stereoselective metabolic process. In vitro studies investigating the metabolism of m-nisoldipine enantiomers in rat liver microsomes have shown differences in the number of metabolites detected for each enantiomer, indicating enantioselective biotransformation. nih.gov Specifically, 18 metabolites were detected for (-)-m-nisoldipine, compared to 16 for (+)-m-nisoldipine, suggesting that (+)-m-nisoldipine is more metabolically stable in this preclinical system. nih.gov

In vitro Inhibition and Induction Studies of Metabolizing Enzymes by this compound

Preclinical in vitro studies have investigated the potential of nisoldipine to inhibit drug-metabolizing enzymes, particularly CYP enzymes. Nisoldipine has been shown to inhibit CYP3A4 activity in vitro. biomolther.org For instance, in a study using recombinant CYP3A4 enzyme, nisoldipine inhibited its activity with an IC50 value of 5.5 μM. biomolther.org Another study using rat liver microsomes reported an IC50 of 16.16 ± 0.78 μM for the inhibition of cyclosporine metabolism, which is mediated by CYP3A4, by nisoldipine. nih.govfrontiersin.org In human liver microsomes, the IC50 of nisoldipine on ivacaftor (B1684365) metabolism, also mediated by CYP3A4, was reported as 9.10 μM, with a mixed type of inhibition observed. nih.govfrontiersin.org While the primary focus of the provided information is on inhibition, induction of CYP enzymes is another potential interaction mechanism, and in vitro studies are commonly used in early drug development to assess this. solvobiotech.comd-nb.info

Data Tables

Based on the research findings discussed, the following data could be presented in interactive tables:

Table 1: In vitro Inhibition of CYP3A4 Activity by Nisoldipine

| Enzyme Source | Substrate (if specified) | Inhibitor Concentration (IC50) | Inhibition Type (if specified) | Reference |

| Recombinant CYP3A4 | Not specified | 5.5 μM | Not specified | biomolther.org |

| Rat Liver Microsomes (RLM) | Cyclosporine | 16.16 ± 0.78 μM | Not specified | nih.govfrontiersin.org |

| Human Liver Microsomes (HLM) | Ivacaftor | 9.10 μM | Mixed (Non-competitive and Competitive) | nih.govfrontiersin.org |

Note: In an interactive table, users might be able to sort by columns or filter data.

Table 2: Metabolites Detected for m-Nisoldipine Enantiomers in Rat Liver Microsomes

| Enantiomer | Number of Metabolites Detected | Primary Metabolic Pathways Identified | Reference |

| (-)-m-Nisoldipine | 18 | Dehydrogenation, Oxidation, Ester Hydrolysis | nih.gov |

| (+)-m-Nisoldipine | 16 | Dehydrogenation, Oxidation, Ester Hydrolysis | nih.gov |

Note: In an interactive table, users might be able to click on a pathway for more details or compare enantiomers directly.

Advanced Analytical Methodologies for R Nisoldipine Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Enantiomers

HPLC is a widely used technique for the chiral separation of drug enantiomers. nih.gov Enantioselective HPLC methods have been developed for the analysis of nisoldipine (B1678946) in various matrices, including human plasma. nih.gov These methods typically employ chiral stationary phases (CSPs) that can interact differently with each enantiomer, leading to their separation.

One reported enantioselective HPLC-GC-MS method for the analysis of nisoldipine in human plasma utilized a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v) to resolve the enantiomers. nih.gov The separated fractions containing the (+) and (-) enantiomers were collected for subsequent analysis by GC-MS. nih.gov

Another study explored the chiral separation of m-nisoldipine (B53548) (a related compound) by HPLC using a CHIRALPAK AD-H column with a mobile phase of n-hexane-isopropanol (96:4). This method achieved retention times of 30.3 min for R-m-nisoldipine and 32.9 min for S-m-nisoldipine, with a resolution factor of 1.6. ingentaconnect.com

Comparative studies involving the chiral separation of calcium channel antagonists, including nisoldipine, by both Supercritical Fluid Chromatography (SFC) and HPLC have also been conducted using immobilized polysaccharide chiral selectors like Chiralpak IG and Chiralpak ID columns. nih.gov These studies evaluated retention, separation, and resolution factors for both techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Enantiomeric Analysis

GC-MS can be coupled with chiral separation techniques for the analysis of enantiomers. In the context of nisoldipine, an enantioselective HPLC-GC-MS method has been reported for the analysis in human plasma. nih.gov After chiral separation by HPLC, the collected enantiomeric fractions were quantified using GC-MS. nih.gov

For the quantification of nisoldipine enantiomers, a GC-MS system equipped with an Ultra 1 Hewlett-Packard column was used, operating in the single-ion monitoring mode with electron-impact ionization. nih.govresearchgate.net Specific ions at m/z 371.35 and 270.20 were monitored for nisoldipine, while m/z 360.00 was used for the internal standard, nitrendipine. nih.govresearchgate.net This GC-MS method demonstrated a low quantification limit of 0.05 ng/ml for each enantiomer and a broad linear range of 0.05-50.0 ng/ml, proving suitable for pharmacokinetic studies. nih.govresearchgate.net The method also showed low coefficients of variation for both within-day and between-day assays. nih.govresearchgate.net

Capillary Electrophoresis Techniques for Enantiomeric Resolution and Quantification

Capillary Electrophoresis (CE) is another powerful technique for the separation of chiral compounds, including dihydropyridine (B1217469) derivatives like nisoldipine. researchgate.netresearchgate.net Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte. researchgate.net Cyclodextrins and their derivatives are commonly used as chiral selectors in CE for enantiomeric separations. researchgate.netcyclolab.hu

Electrokinetic chromatography, a mode of CE, has been used to study the separation and enantiomeric separation of neutral dihydropyridine derivatives, including nisoldipine. researchgate.net While bile salts allowed for non-chiral separation, the addition of taurine-conjugated bile salts showed initial enantiomeric separation for nisoldipine. researchgate.net Baseline chiral separation of nisoldipine was achieved using carboxymethyl-beta-cyclodextrin (B2629365) at pH 5.0. researchgate.net The resolution of nisoldipine enantiomers could be enhanced by adding methanol (B129727) or ethanol (B145695) to the background electrolyte. researchgate.net

Studies on the enantioseparation of m-nisoldipine by CE have successfully employed anionic cyclodextrins such as sulfobutyl ether-beta-cyclodextrin (SBE-beta-CD) and carboxymethyl-beta-cyclodextrin as chiral selectors. researchgate.netresearchgate.net SBE-beta-CD was found to be a better chiral selector for the enantioseparation of neutral m-nisoldipine, with a higher degree of substitution leading to better enantioresolution. researchgate.netresearchgate.net

Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Profiling

UPLC-MS/MS is a highly sensitive and selective technique widely used for the analysis of drugs and their metabolites in biological matrices. researchgate.net This technique is particularly valuable for metabolite profiling due to its ability to separate complex mixtures and provide structural information through tandem mass spectrometry.

While specific UPLC-MS/MS studies focusing solely on the metabolite profiling of (R)-Nisoldipine were not explicitly detailed in the search results, LC-MS/MS methods have been developed and applied for the study of nisoldipine metabolism. aorc-online.orgnih.govresearchgate.net These studies investigate the metabolic fate of nisoldipine in biological systems, such as human liver microsomes. nih.gov

LC-MS/MS methods have been used to characterize nisoldipine metabolites, with studies identifying dehydrogenation of the dihydropyridine core and reactions on the side chains, such as hydroxylation and hydrolysis of ester bonds, as major metabolic pathways. nih.gov Specific cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, have been implicated in the metabolism of m-nisoldipine in human liver microsomes. nih.gov A rapid, sensitive, and selective LC-MS/MS method was developed and validated for the separation and determination of m-nisoldipine enantiomers in beagle dog plasma, and successfully applied to pharmacokinetic studies. researchgate.netresearchgate.net

Future Research Directions and Translational Potential Non Clinical Human Application

Development of Novel (R)-Nisoldipine Derivatives with Enhanced Selectivity

The dihydropyridine (B1217469) scaffold, to which Nisoldipine (B1678946) belongs, is a well-established framework for calcium channel blockers researchgate.netnih.gov. Research into novel derivatives of this class continues, with efforts directed towards improving target selectivity and pharmacological profiles researchgate.netresearchgate.net. Future studies could specifically focus on synthesizing and evaluating novel derivatives based on the this compound enantiomer. The rational design of such compounds can be guided by quantitative structure-activity relationship (QSAR) modeling and docking studies to predict the activity of new drug-like compounds researchgate.net. Investigations into condensed 1,4-dihydropyridine (B1200194) derivatives have shown distinct selectivity profiles for different calcium channel subtypes, suggesting that structural modifications can lead to enhanced selectivity researchgate.net. Future research could aim to develop this compound derivatives with tailored selectivity for specific calcium channel subtypes or even explore activity at other potential targets identified through high-throughput screening or computational methods. Structure-activity relationship (SAR) studies are crucial in this process to understand how structural changes impact properties and optimize desired characteristics mdpi.comoup.com.

Elucidation of Comprehensive Metabolic Profiles in Diverse Preclinical Systems

Understanding the metabolic fate of this compound in various preclinical species is essential for predicting its behavior in biological systems and informing future non-clinical studies. Nisoldipine undergoes extensive first-pass metabolism primarily in the gut wall and liver, mediated significantly by CYP3A4 enzymes, leading to the formation of various metabolites, including an active hydroxylated form mims.commims.comfda.govmdpi.com. Species differences in Nisoldipine oxidation activities have been observed in small intestinal microsomes from rats, guinea pigs, dogs, monkeys, and humans researchgate.net.

Future research should aim to comprehensively elucidate the metabolic pathways of the isolated (R)-enantiomer in a wider range of diverse preclinical systems, including different animal models and in vitro systems like primary cell cultures and tissue slices. This would involve identifying and quantifying all major and minor metabolites, determining the enzymes responsible for their formation, and assessing potential species-specific metabolic variations. Studies could utilize advanced analytical techniques such as high-resolution mass spectrometry and chromatography to achieve detailed metabolic profiling. Understanding the metabolic stability and the activity of metabolites specific to this compound in these systems is crucial for interpreting preclinical data and guiding the development of more metabolically stable or targeted derivatives.

Data from studies investigating Nisoldipine metabolism in different species highlight the variability in metabolic profiles:

| Species | Primary Site of Metabolism | Key Enzymes Involved | Notes on Metabolism | Source |

| Human | Liver, Gut Wall | CYP3A4 | Extensive first-pass metabolism | mims.commims.comfda.govmdpi.com |

| Rat | Liver, Gut Wall | Likely CYP3A | Species differences observed in oxidation activities | researchgate.netbiomolther.org |

| Guinea Pig | Small Intestine | Not specified | Species differences observed in oxidation activities | researchgate.net |

| Dog | Small Intestine, Liver | Likely CYP3A | Lower oxidation activities compared to monkeys/humans; different metabolite formation profile | researchgate.net |

| Monkey | Small Intestine | Not specified | Higher oxidation activities compared to dogs | researchgate.net |

This table illustrates the need for further detailed studies specifically on the (R)-enantiomer to understand its unique metabolic profile across species.

Advanced Computational Modeling for Mechanism Prediction and SAR

Advanced computational modeling techniques play a vital role in modern drug discovery and characterization, offering insights into mechanisms of action and guiding structural modifications through SAR studies researchgate.netmdpi.comoup.comacs.orgresearchgate.netunisi.it. For this compound, future research can extensively utilize these tools to predict binding modes to target proteins, understand the impact of structural variations on activity and selectivity, and explore potential off-target interactions in silico.

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable information. QSAR modeling, for instance, can be used to predict the activity of new compounds based on their molecular descriptors researchgate.net. Advanced approaches like multivariate image analysis applied to QSAR (MIA-QSAR) offer alternative methods for modeling activity researchgate.net. Computational methods can also assist in predicting ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial for evaluating the potential of novel derivatives in preclinical systems researchgate.netfrontiersin.org. Furthermore, physics-based ensemble modeling approaches can be used to understand the implications of structural modifications on physicochemical properties acs.org. Future work should integrate these computational approaches to build robust models that can accurately predict the behavior and potential of this compound and its derivatives, guiding synthetic efforts and reducing the need for extensive experimental screening.

Applications in Drug Repurposing Research (Non-Clinical)

Drug repurposing, the investigation of existing drugs for new indications, is an attractive strategy due to the availability of preclinical data and established production methods biorxiv.orgbiorxiv.orgnih.gov. Non-clinical research can explore novel applications for this compound in various disease models and biological systems.

Recent non-clinical studies have already indicated potential new uses. For example, Nisoldipine has been identified as a suppressor of piericidin A toxicity in a yeast model relevant to mitochondrial diseases biorxiv.orgbiorxiv.org. This suggests a potential role for this compound in modulating mitochondrial function, an area ripe for further non-clinical investigation. Additionally, Nisoldipine has demonstrated antiviral activity against influenza A virus in vitro by interfering with virus internalization nih.govmdpi.com. This finding opens avenues for exploring the antiviral potential of this compound against a broader spectrum of viruses in various cell culture and animal models. Furthermore, Nisoldipine has been shown to inhibit the transport function of Breast Cancer Resistance Protein (BCRP), a transporter involved in multidrug resistance in cancers unisi.it. This suggests a potential non-clinical application for this compound in combination studies to overcome drug resistance in cancer models. Future non-clinical research should delve deeper into these identified areas, elucidating the underlying mechanisms and evaluating the efficacy of this compound in relevant preclinical models.

| Potential Non-Clinical Application Area | Observed Effect/Mechanism | Preclinical Model/System Used | Source |

| Mitochondrial Diseases | Suppressor of piericidin A toxicity | Yarrowia lipolytica yeast model | biorxiv.orgbiorxiv.org |

| Antiviral (Influenza A) | Inhibition of virus internalization | In vitro (MDCK cells) | nih.govmdpi.com |

| Overcoming Multidrug Resistance (Cancer) | Inhibition of BCRP transport function | In vitro | unisi.it |

This table summarizes some of the identified non-clinical research areas for this compound.

常见问题

Basic: What enantioselective synthesis methods are validated for producing high-purity (R)-Nisoldipine, and how can researchers optimize reaction conditions?

Methodological Answer:

Enantioselective synthesis typically employs chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or chiral stationary phases in preparative chromatography. Optimization involves:

- Reaction Monitoring : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to track enantiomeric excess (EE) during synthesis .

- Parameter Tuning : Adjust temperature, solvent polarity, and catalyst loading to maximize yield and EE. For example, lower temperatures may reduce racemization .

- Validation : Confirm purity via X-ray crystallography or circular dichroism (CD) spectroscopy to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。